
Ppack, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ppack, dihydrochloride involves the reaction of D-phenylalanyl-L-prolyl-L-arginine with chloromethyl ketone under acidic conditions. The reaction is typically carried out in an aqueous solution at a low temperature to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ppack, dihydrochloride primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It reacts with nucleophiles such as amines and thiols, leading to the formation of substituted products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, thiols, and other nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound are substituted derivatives, where the chloromethyl group is replaced by the nucleophile .
Applications De Recherche Scientifique
Ppack, dihydrochloride is extensively used in scientific research due to its potent inhibitory effects on thrombin. Some of its applications include:
Biochemistry: Used to study the role of thrombin in coagulation and thrombosis.
Medicine: Investigated for its potential use as an anticoagulant to prevent blood clot formation.
Biology: Utilized in experiments to dissect the contributions of thrombin to various biological processes.
Industry: Employed in the development of diagnostic assays for thrombin activity.
Mécanisme D'action
Ppack, dihydrochloride acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity. This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots . The compound forms a tetrahedral complex with thrombin, which further binds to and saturates high-affinity thrombin receptors .
Comparaison Avec Des Composés Similaires
Ppack, dihydrochloride is unique due to its high selectivity and irreversible inhibition of thrombin. Similar compounds include:
Antipain, dihydrochloride: Another protease inhibitor with a different mechanism of action.
MDL-12,330A, hydrochloride: A selective inhibitor of adenylate cyclase.
PPACK II, trifluoroacetate salt: A variant of Ppack with similar inhibitory properties.
These compounds differ in their target enzymes and mechanisms of action, highlighting the specificity and uniqueness of this compound in thrombin inhibition.
Propriétés
Formule moléculaire |
C21H33Cl3N6O3 |
|---|---|
Poids moléculaire |
523.9 g/mol |
Nom IUPAC |
1-(2-amino-3-phenylpropanoyl)-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H |
Clé InChI |
XKDCRQWZLPWLFG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


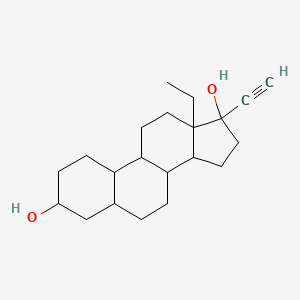
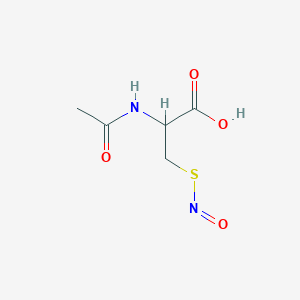
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
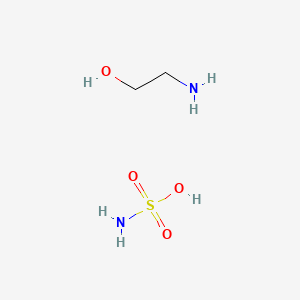
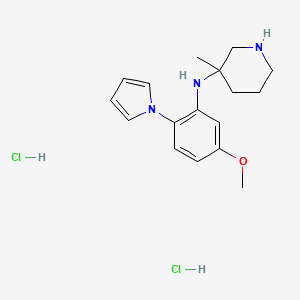
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)

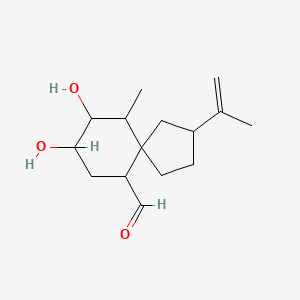
![[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride](/img/structure/B12297586.png)
![Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B12297590.png)
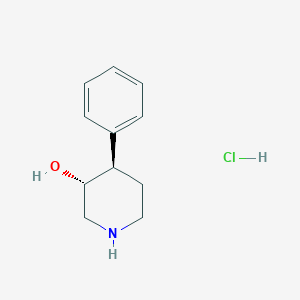
![2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid](/img/structure/B12297597.png)
![N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12297604.png)
